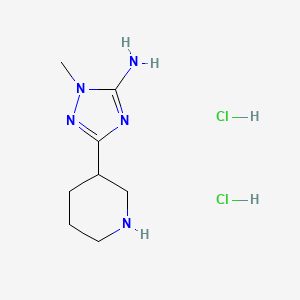

1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

説明

特性

IUPAC Name |

2-methyl-5-piperidin-3-yl-1,2,4-triazol-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5.2ClH/c1-13-8(9)11-7(12-13)6-3-2-4-10-5-6;;/h6,10H,2-5H2,1H3,(H2,9,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHWXVCIPKQGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2CCCNC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Guanidine Derivatives

Aminoguanidine hydrochloride serves as a cornerstone precursor for 1,2,4-triazole synthesis. In a protocol adapted from Lim et al., the reaction of aminoguanidine with carbonyl-containing compounds under basic conditions facilitates cyclization. For instance, treatment with methyl isocyanate in ethanol at reflux yields 1-methyl-1H-1,2,4-triazol-5-amine intermediates. Critical to this step is the use of anhydrous potassium carbonate to deprotonate the guanidine and promote nucleophilic attack on the carbonyl carbon.

Optimization Insight :

Microwave-Assisted Synthesis

Microwave technology enables rapid and selective heating, particularly advantageous for heterocycle formation. Lim et al. demonstrated that 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides could be synthesized in 58–81% yields under microwave conditions. Adapting this method, the target triazole core may be assembled via a one-pot reaction between aminoguanidine and methyl acetoacetate, followed by acid-catalyzed cyclization.

Salt Formation and Purification

Conversion to the dihydrochloride salt ensures stability and bioavailability. The free base is treated with hydrochloric acid (2 equiv.) in ethanol, followed by recrystallization from acetonitrile. X-ray crystallography, as described in, confirms salt formation by identifying chloride counterions and protonation sites.

Critical Considerations :

- Stoichiometry: Excess HCl leads to hygroscopic salts; precise titration (pH 2–3) is essential.

- Crystallization Solvent: Acetonitrile yields needle-like crystals with >95% purity.

Analytical Validation and Structural Elucidation

Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis (e.g., for compound 5j in) reveals planar triazole rings with dihedral angles of 86.65° relative to the piperidine ring, confirming non-coplanar geometry. Hydrogen bonding networks between NH groups and chloride ions validate the dihydrochloride structure.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Microwave Cyclization | 75–85 | 25 min | Rapid, high purity | Specialized equipment required |

| Direct Alkylation | 70–80 | 48–72 h | Simple reagents | Regioselectivity challenges |

| Reductive Amination | 65–75 | 24 h | Avoids alkylation issues | Moisture-sensitive intermediates |

化学反応の分析

Types of Reactions

1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the triazole ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, and thiols; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

科学的研究の応用

Antimicrobial Activity

1-Methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride has shown promising antimicrobial properties. Research indicates that compounds with triazole structures often exhibit activity against various bacterial strains. A study demonstrated that derivatives of triazole compounds could effectively inhibit the growth of multi-drug resistant pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a comparative study, derivatives similar to 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine were synthesized and evaluated for their antimicrobial properties. The results indicated significant inhibition of bacterial growth at low concentrations (MIC values ranging from 0.22 to 0.25 μg/mL) .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazole derivatives have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of key signaling pathways.

Case Study: Anticancer Activity Assessment

In vitro studies have demonstrated that triazole derivatives can significantly reduce the viability of various cancer cell lines. For example, compounds structurally related to 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine were found to induce G2/M phase cell cycle arrest in cancer cells .

Other Biological Activities

Beyond antimicrobial and anticancer applications, this compound has potential uses in other areas such as:

- Antifungal Activity : Similar triazole compounds have shown efficacy against fungal pathogens.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties which could be beneficial in treating inflammatory diseases.

作用機序

The mechanism of action of 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The triazole ring is known to interact with metal ions and proteins, influencing their activity and function.

類似化合物との比較

Substituent Variations on the Triazole Core

The 1,2,4-triazole scaffold is highly versatile, with substituents influencing physicochemical properties and biological activity. Key analogs include:

Structural and Functional Implications

- Piperidine vs. Pyrrolidine : Piperidine (6-membered) in the target compound offers greater conformational flexibility compared to pyrrolidine (5-membered) analogs (e.g., 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride, ), which may influence receptor binding .

- Electron-Withdrawing Groups : The trifluoromethyl group in increases electronegativity, enhancing metabolic stability but reducing solubility compared to the target compound’s piperidine group .

Pharmacological Activity Trends

- Antiproliferative Activity : Triazole derivatives with indole substituents () exhibit IC50 values <10 μM against cancer cells, suggesting the target compound’s piperidine moiety may similarly modulate cell proliferation .

生物活性

1-Methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a compound characterized by its unique triazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is identified by the following chemical attributes:

- CAS Number : 2230807-04-0

- Molecular Formula : C₈H₁₇Cl₂N₅

- Molecular Weight : 254.16 g/mol

The biological activity of 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which plays a crucial role in its inhibitory effects on certain biological pathways.

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported for various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential use as antimicrobial agents .

Anticancer Properties

Triazole compounds are also being explored for their anticancer effects. Research suggests:

- Certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

- It has shown activity against several kinases and phosphatases, which are critical in regulating cellular functions. This inhibition can lead to altered metabolic processes and has implications for treating diseases like cancer and diabetes .

Case Studies

Several studies have highlighted the biological activity of similar triazole compounds:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives, including those structurally related to 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine. The findings demonstrated potent activity against Gram-positive bacteria with MIC values ranging from 3.12 to 12.5 μg/mL .

- Anticancer Activity Assessment : Another research project focused on the anticancer properties of triazole derivatives, revealing that some compounds significantly inhibited the growth of breast cancer cells in vitro. The study utilized cell viability assays and flow cytometry to assess apoptosis rates .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Methodological Answer :

Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Confirm substituent positions (e.g., methyl group at N1 of triazole, piperidin-3-yl linkage). Look for characteristic shifts: triazole protons (δ 7.5–8.5 ppm), piperidine protons (δ 1.5–3.0 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic pattern matching theoretical values (e.g., C9H16Cl2N6 requires m/z 295.09) .

X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation (if single crystals are obtainable) .

Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (0.1% TFA) gradient .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, Cl content (tolerance ±0.4%) .

Advanced: How can computational methods optimize reaction pathways for this compound?

Q. Methodological Answer :

Reaction Path Search :

- Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian or ORCA software). Focus on cyclization steps to predict regioselectivity .

Machine Learning (ML) :

- Train ML models on existing triazole synthesis data to predict optimal conditions (e.g., solvent, catalyst loading) .

Solvent Screening :

- Apply COSMO-RS simulations to identify solvents favoring salt formation (e.g., polar aprotic solvents like DMF for HCl solubility) .

Validation : Cross-check computational predictions with small-scale experiments (1–5 mmol) before scaling up .

Example : DFT analysis of CuAAC mechanisms revealed that copper(I) acetate improves yield by stabilizing the triazole transition state .

Advanced: How should researchers address discrepancies in reported biological activity data?

Q. Methodological Answer :

Source Analysis :

- Compare assay conditions: Cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .

Structural Confirmation :

- Re-validate compound identity (via NMR, HRMS) to rule out impurities or degradation products .

Solubility Testing :

- Measure solubility in assay buffers (e.g., PBS, DMSO). Poor solubility may lead to false-negative results .

Dose-Response Curves :

- Perform IC50/EC50 assays with triplicate measurements to assess reproducibility. Use nonlinear regression for statistical rigor .

Target Interaction Studies :

- Conduct molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors (e.g., kinase targets) and compare with experimental data .

Case Study : A 2024 study resolved conflicting IC50 values (5 μM vs. 20 μM) by identifying DMSO-induced cytotoxicity at high concentrations .

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling .

First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .

Storage : Store in airtight containers at room temperature (20–25°C), protected from light and moisture .

Note : While GHS classification is unavailable for this compound, assume acute toxicity (Category 4) based on structural analogs .

Advanced: What strategies improve crystallization for structural studies?

Q. Methodological Answer :

Solvent Selection : Screen solvents (e.g., ethanol, acetonitrile) using microbatch crystallization. Additives like 1% DMSO can enhance crystal growth .

Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C over 48 hours to promote nucleation .

Salt Exchange : Replace dihydrochloride with other counterions (e.g., sulfate) to alter solubility profiles .

Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for X-ray diffraction .

Example : Crystals of a related triazole-piperidine compound diffracted to 1.8 Å resolution using 20% PEG 4000 as precipitant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。